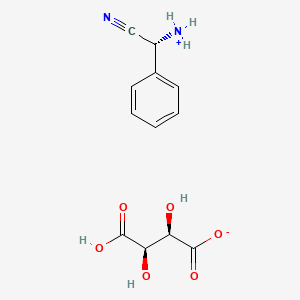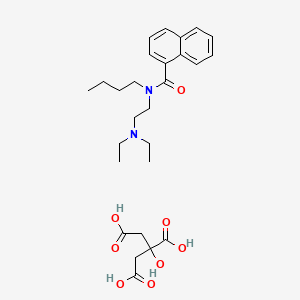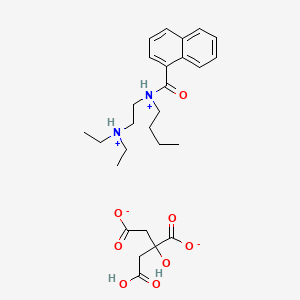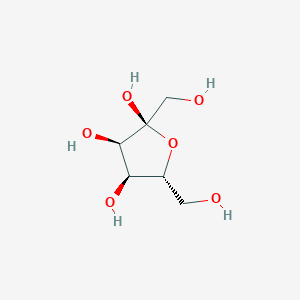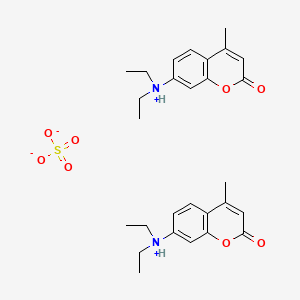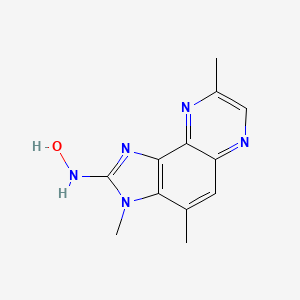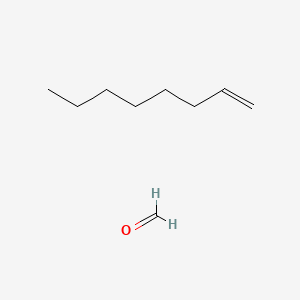
Bis(2-ethylhexyl) o,o'-((dibutylstannylene)bis(oxycarbonyl))dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate is a chemical compound with the molecular formula C({34})H({54})O(_{8})Sn. It is known for its unique structure, which includes a dibutylstannylene group linked to dibenzoate esters. This compound is used in various industrial applications due to its specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate typically involves the reaction of dibutylstannylene dichloride with 2-ethylhexyl benzoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of catalysts and continuous monitoring of reaction parameters ensures high yield and purity of the final product. The industrial process also includes steps for the safe handling and disposal of by-products and waste materials.
化学反応の分析
Types of Reactions
Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler stannylene derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various stannylene derivatives and substituted benzoates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Employed in the production of polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The dibutylstannylene group can form complexes with various biomolecules, affecting their function. The compound may also influence cellular pathways related to oxidative stress and signal transduction.
類似化合物との比較
Similar Compounds
- Bis(2-ethylhexyl) phthalate
- Bis(2-ethylhexyl) adipate
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate is unique due to the presence of the dibutylstannylene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where
特性
CAS番号 |
94023-65-1 |
|---|---|
分子式 |
C40H60O8Sn |
分子量 |
787.6 g/mol |
IUPAC名 |
2-O-[dibutyl-[2-(2-ethylhexoxycarbonyl)benzoyl]oxystannyl] 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/2C16H22O4.2C4H9.Sn/c2*1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18;2*1-3-4-2;/h2*6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
AEELLOWUTLHOKJ-UHFFFAOYSA-L |
正規SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=CC=C2C(=O)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



